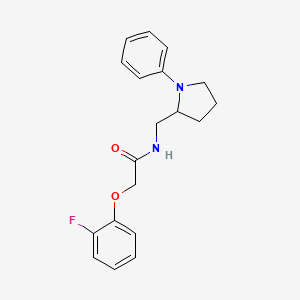![molecular formula C24H18BrClN2O2S B2382584 {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318289-14-4](/img/structure/B2382584.png)
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 370.27 .
Synthesis Analysis
The synthesis of similar compounds typically involves S-alkylation of the corresponding thiol in an alkaline medium, followed by reduction of the corresponding ketone .Molecular Structure Analysis
The compound’s molecular structure can be represented by the linear formula C17H12BrN3S . The InChI code for this compound is 1S/C17H12BrN3S/c1-21-17 (22-14-9-7-13 (18)8-10-14)15 (11-19)16 (20-21)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The melting point is between 98 - 99.5 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound was successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone , followed by reduction of the corresponding ketone. Characterization techniques included IR spectroscopy, 1D and 2D NMR spectroscopy, elemental analysis, and HRMS spectrometry .
Biomedical Applications
Antibacterial Activity: Triazoles, including compounds with 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties, exhibit antibacterial properties . Further investigation could explore the specific antibacterial mechanisms and potential applications.
Antifungal Properties: The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with antifungal activity . Researchers might explore its effectiveness against specific fungal strains.
Anticancer Potential: Triazoles have shown promise as anticancer agents . Investigating the compound’s impact on cancer cell lines could provide valuable insights.
Antioxidant Effects: The compound’s antioxidant properties could be explored in the context of oxidative stress and cellular protection .
Anticonvulsant Effects: Triazoles have been investigated for their anticonvulsant properties . Further studies could assess the compound’s efficacy in animal models.
Other Potential Applications
Organic Synthesis: Given its unique structure, the compound may find applications in organic synthesis, such as building blocks for more complex molecules.
Material Science: Exploring the compound’s interactions with materials or surfaces could reveal novel properties for coatings, sensors, or catalysis.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O2S/c1-28-23(31-20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-30-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIFKRQCHJZMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)
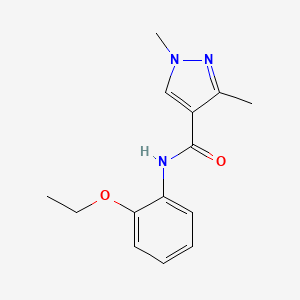

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)
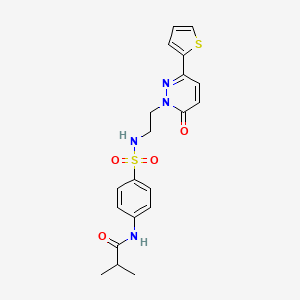
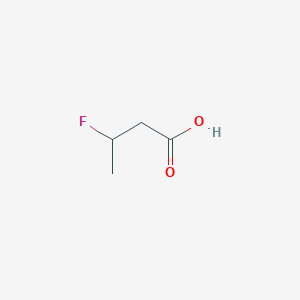
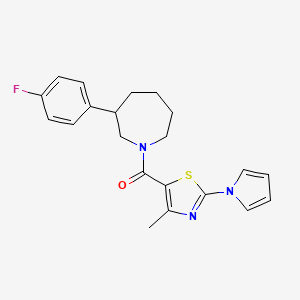
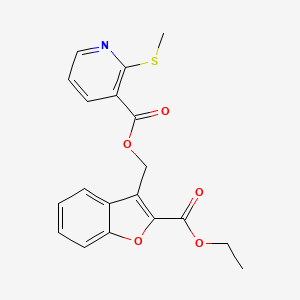

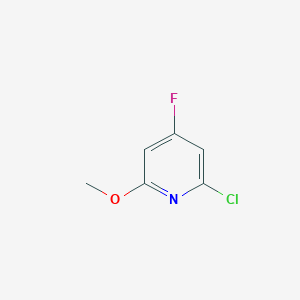
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
